molecular formula C12H15NO5 B2741005 3-(3,4-Dimethoxybenzamido)propanoic acid CAS No. 446828-77-9

3-(3,4-Dimethoxybenzamido)propanoic acid

Cat. No.: B2741005
CAS No.: 446828-77-9
M. Wt: 253.254
InChI Key: NNSCJPXPZLCMOL-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxybenzamido)propanoic acid is an organic compound characterized by the presence of a benzene ring substituted with two methoxy groups and an amido group, attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. These methods focus on improving yield, purity, and cost-effectiveness while ensuring environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethoxybenzamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amido group can be reduced to an amine under suitable conditions.

    Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Nitrated or halogenated benzene derivatives.

Scientific Research Applications

3-(3,4-Dimethoxybenzamido)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the synthesis of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethoxybenzamido)propanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    3-(3,4-Dimethoxyphenyl)propanoic acid: Similar structure but lacks the amido group.

    3,4-Dimethoxybenzaldehyde: Precursor in the synthesis of 3-(3,4-Dimethoxybenzamido)propanoic acid.

    3,4-Dimethoxybenzoic acid: Similar structure with a carboxylic acid group instead of the propanoic acid moiety.

Uniqueness

This compound is unique due to the presence of both methoxy and amido groups on the benzene ring, which imparts distinct chemical and biological properties compared to its analogs .

Properties

IUPAC Name

3-[(3,4-dimethoxybenzoyl)amino]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO5/c1-17-9-4-3-8(7-10(9)18-2)12(16)13-6-5-11(14)15/h3-4,7H,5-6H2,1-2H3,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNSCJPXPZLCMOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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